molecular formula C14H10ClF2NO3 B13931234 3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B13931234
M. Wt: 313.68 g/mol
InChI Key: VOKILSTVMQVZOR-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-derived carboxylic acid featuring a unique substitution pattern. Its structure includes an amino group at the 3-position, chlorine at the 6-position, two fluorine atoms at the 2- and 2'-positions, and a methoxy group at the 6'-position. The carboxylic acid moiety at the 4-position enhances polarity, making it a candidate for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C14H10ClF2NO3

Molecular Weight

313.68 g/mol

IUPAC Name

2-amino-5-chloro-3-fluoro-4-(2-fluoro-6-methoxyphenyl)benzoic acid

InChI

InChI=1S/C14H10ClF2NO3/c1-21-9-4-2-3-8(16)11(9)10-7(15)5-6(14(19)20)13(18)12(10)17/h2-5H,18H2,1H3,(H,19,20)

InChI Key

VOKILSTVMQVZOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=C(C=C(C(=C2F)N)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including halogenation, amination, and carboxylation reactions. The starting materials and specific reaction conditions can vary, but common methods include:

    Halogenation: Introduction of chloro and fluoro groups into the biphenyl structure using halogenating agents such as chlorine and fluorine gas or their derivatives.

    Amination: Introduction of the amino group through nucleophilic substitution reactions using amines.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may yield various substituted biphenyl derivatives.

Scientific Research Applications

3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of electron-withdrawing (Cl, F) and electron-donating (NH₂, OCH₃) groups. Below is a comparative analysis with similar biphenyl derivatives:

Compound Name Key Substituents Core Structure Potential Applications References
3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid NH₂, Cl, F (2,2'), OCH₃ Biphenyl carboxylic acid Enzyme inhibition, drug design
3'-(3-(2,4-Diamino-6-ethylpyrimidin-5-yl)prop-2-yn-1-yl)-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (UCP1106) Propargyl-linked diaminopyrimidine, OCH₃ Biphenyl carboxylic acid DHFR inhibition (Staphylococcus aureus)
3'-[(2R)-4-(2,4-Diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid Alkynyl-linked pyrimidine, OCH₃ Biphenyl carboxylic acid DHFR inhibition (Mycobacterium tuberculosis)
4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid Cl, CF₃ Biphenyl carboxylic acid Material science, agrochemicals
4-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid Benzothiophene, Cl, OCF₂H Benzothiophene-carboxylic acid Antimicrobial agents
3'-Formyl-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CHO, OCH₃ Biphenyl carboxylic acid Synthetic intermediate

Key Comparisons

Substituent Effects on Enzyme Binding The amino group in the target compound may facilitate hydrogen bonding with enzyme active sites, akin to the diaminopyrimidine groups in UCP1106 and the Mycobacterium tuberculosis-targeted analog . Halogen substituents (Cl, F) enhance lipophilicity, improving membrane permeability compared to non-halogenated analogs like 3'-formyl-4'-methoxy derivatives . The trifluoromethyl group in 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid offers greater metabolic stability than fluorine atoms but may increase molecular weight.

Physicochemical Properties The carboxylic acid group ensures moderate aqueous solubility, shared across all compared compounds. However, the methoxy group in the 6'-position may introduce steric effects absent in 4-Chloro-3'-(trifluoromethyl) analogs .

Synthetic Complexity The target compound’s synthesis likely involves sequential halogenation and protection/deprotection steps for the amino group, similar to methods for UCP1106 . In contrast, formyl-containing analogs (e.g., 3'-formyl-4'-methoxy derivatives ) require milder conditions due to the reactivity of aldehydes.

Biological Activity While direct data on the target compound’s activity is unavailable, structural analogs like UCP1106 exhibit nanomolar IC₅₀ values against DHFR . The amino and halogen substituents in the target compound may similarly enhance binding affinity but require empirical validation.

Research Findings and Hypotheses

  • Enzyme Inhibition Potential: The combination of amino and halogen groups suggests utility as a DHFR inhibitor, though activity may differ from pyrimidine-containing analogs due to the lack of a heterocyclic moiety .
  • Material Science Applications : The planar biphenyl core and halogen substituents could enable use in luminescent metal-organic frameworks (MOFs), leveraging π-stacking and halogen bonding .

Biological Activity

3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with multiple substituents that likely contribute to its biological activity. The presence of amino, chloro, difluoro, and methoxy groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Many biphenyl derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors for specific enzymes involved in cancer progression.

The biological activity of 3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 and MDA-MB-231.
  • Induction of Apoptosis : Certain derivatives induce programmed cell death in malignant cells.
  • Interference with Signaling Pathways : The compound may disrupt critical signaling pathways involved in tumor growth and metastasis.

Anticancer Studies

A study conducted on related biphenyl derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics like cisplatin and doxorubicin.

CompoundCell LineIC50 (µM)Mechanism
3-Amino...MCF-75.0Cell cycle arrest
3-Amino...MDA-MB-2314.5Apoptosis induction

Enzyme Inhibition Studies

In silico docking studies revealed that the compound may bind effectively to the active sites of histone deacetylases (HDACs), suggesting potential as an HDAC inhibitor.

Enzyme TargetBinding Affinity (kcal/mol)Reference Compound
HDAC6-9.5Belinostat
HDAC1-8.7Vorinostat

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound exhibits potent anticancer properties, it also necessitates further evaluation for potential side effects on non-malignant cells.

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